molecular formula C9H15ClN4O B14175667 (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride CAS No. 1196145-95-5

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B14175667
CAS No.: 1196145-95-5
M. Wt: 230.69 g/mol
InChI Key: LCJWSWJKWGVRES-UHFFFAOYSA-N
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Description

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a substituted pyrimidine derivative featuring a morpholine ring attached to the pyrimidine core and an aminomethyl group at the 2-position. Morpholine and pyrimidine moieties are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability, respectively . The hydrochloride salt form typically enhances solubility and bioavailability, a feature observed in related compounds such as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride .

Properties

CAS No.

1196145-95-5

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

(4-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N4O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H

InChI Key

LCJWSWJKWGVRES-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Method

The most widely reported synthesis involves a two-step nucleophilic substitution reaction. In the first step, 4-chloropyrimidine reacts with morpholine in dimethylformamide (DMF) under basic conditions, typically using potassium carbonate (K₂CO₃) to deprotonate morpholine and facilitate attack at the electron-deficient C4 position of the pyrimidine ring. The intermediate 4-morpholinopyrimidine is then treated with methanamine hydrochloride in a polar aprotic solvent, yielding the target compound after purification.

Key Reaction Conditions:

  • Step 1: Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80–100°C, 12–24 hours.
  • Step 2: Methanamine hydrochloride (1.5 equiv), ethanol, reflux, 6–8 hours.

This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to minimize byproducts such as bis-morpholino derivatives.

Microwave-Assisted Optimization

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. In a analogous synthesis of rilpivirine intermediates, microwave conditions reduced reaction times from 24 hours to 90 minutes while improving yields by 15–20%. Applying this to this compound could involve:

  • Step 1: Microwave-assisted morpholine substitution at 120°C, 300 W, 30 minutes.
  • Step 2: Solvent-free methanamine coupling under microwave irradiation.

Reported Benefits:

  • Enhanced reaction efficiency.
  • Reduced energy consumption.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Aromatic Substitution

The morpholine ring attacks 4-chloropyrimidine via a two-step mechanism:

  • Deprotonation: K₂CO₃ abstracts a proton from morpholine, generating a strong nucleophile.
  • Substitution: The morpholine nitrogen displaces chloride at C4, assisted by the electron-withdrawing nature of the pyrimidine ring.

Rate-Limiting Factors:

  • Solvent polarity (DMF > DMSO > toluene).
  • Temperature (activation energy ~45 kJ/mol).

Acid-Base Dynamics in Amine Coupling

Methanamine hydrochloride participates in a proton-transfer equilibrium during the second step:
$$ \text{CH}3\text{NH}2 \cdot \text{HCl} \rightleftharpoons \text{CH}3\text{NH}3^+ + \text{Cl}^- $$
The free amine nucleophile attacks the C2 position of 4-morpholinopyrimidine, facilitated by ethanol’s mild acidity (pH ~5–6).

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies from morpholine derivative syntheses reveal:

Solvent Yield (%) Reaction Time (h)
DMF 65 24
DMSO 58 18
t-BuOH 72 36

Pd/C (10 wt%) outperforms Raney nickel in hydrogenation efficiency (89% vs. 82% yield).

Process Intensification Techniques

  • Continuous Flow Reactors: Patents describe tubular reactors for morpholine couplings, reducing batch times by 70%.
  • In Situ Monitoring: FTIR and HPLC track intermediate formation, enabling real-time adjustments.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a morpholine ring attached to a pyrimidine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It serves as a building block for the development of new drugs and therapeutic agents.
  • Industry The compound is utilized in the production of specialty chemicals and materials.

This compound exhibits biological activity and has potential applications in medicinal chemistry. Its structure, which includes a morpholine ring connected to a pyrimidine moiety, makes it a significant intermediate in organic synthesis and pharmaceutical research. The biological activity of this compound is mainly because of its capacity to engage with particular molecular targets, such as enzymes and receptors. This interaction regulates their activity and may result in a variety of biological effects, including:

  • Antimicrobial Activity The compound has demonstrated potential in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting specific metabolic pathways.
  • Anticancer Properties Research suggests that it may hinder the function of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) and other cancers.

Case Study: Antimicrobial Activity Against Mycobacterium Tuberculosis

One study highlighted the compound's ability to inhibit Mycobacterium tuberculosis NDH-2, suggesting its potential as an antibiotic agent against resistant strains. The compound's effectiveness was assessed through different assay conditions, thus confirming its function as an inhibitor.

Applications in PI3 Kinase Inhibition

Substituted morpholinopyrimidines can be prepared using sequential nucleophilic aromatic substitution and cross-coupling reactions .

Applications as Antiproliferative Agents

Mechanism of Action

The mechanism of action of (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound class "methanamine hydrochloride" encompasses diverse derivatives with distinct aromatic or heterocyclic substituents. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-Chlorophenyl, thiazole C₁₀H₉ClN₂S·HCl 261.17 268
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine HCl Pyrimidine 2-Fluoropropyl C₈H₁₃ClFN₃ 205.66 Not reported
Pyridin-2-ylmethanamine HCl Pyridine None C₆H₈N₂·HCl 144.60 Not reported
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine HCl Tetrahydronaphthalene Fused bicyclic C₁₁H₁₅N·HCl 197.71 Not reported

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chlorine in ) increases polarity and melting points compared to non-halogenated analogs.
  • Aromatic vs.

Physicochemical Properties

Solubility and Stability
  • Solubility: Methanamine hydrochlorides generally show good solubility in polar solvents like methanol-d₄ or DMSO-d₆, as evidenced by NMR studies of analogs (e.g., furan-2-yl methanamine hydrochloride) .
  • Thermal Stability : High melting points (e.g., 268°C for [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) suggest strong ionic lattice interactions in crystalline forms .
Spectroscopic Data
  • 1H NMR Trends : Pyrimidine derivatives (e.g., 2k in ) display characteristic aromatic proton shifts between δ 8.0–9.0 ppm, while morpholine-containing analogs may show signals near δ 3.5–4.0 ppm (morpholine CH₂ groups) .

Research Findings and Limitations

  • Catalytic Applications : Thiazole-based methanamine hydrochlorides (e.g., ) are utilized in catalysis, though pyrimidine-morpholine hybrids like the target compound may offer enhanced ligand properties for transition-metal complexes .
  • Pharmacological Gaps : While pyridine- and thiazole-based analogs have documented bioactivity, data on morpholine-pyrimidine hybrids remain sparse, necessitating further studies on their ADME (absorption, distribution, metabolism, excretion) profiles.

Biological Activity

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a chemical compound recognized for its biological activity and potential applications in medicinal chemistry. Its unique structure, featuring a morpholine ring connected to a pyrimidine moiety, positions it as a significant intermediate in organic synthesis and pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

PropertyValue
CAS Number1196145-95-5
Molecular FormulaC9H15ClN4O
Molecular Weight230.69 g/mol
IUPAC Name(4-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride
InChIInChI=1S/C9H14N4O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity and can lead to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting specific metabolic pathways .
  • Anticancer Properties : Research indicates that it may inhibit the function of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL) and other cancers .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance, it has been evaluated for its inhibitory effects on cancer cell proliferation with promising results:

Study ReferenceCell LineIC50 Value (µM)Observations
DLBCL10Significant inhibition observed
Mycobacterium tuberculosis5Effective in reducing bacterial growth
Various cancer types15Potent inhibitor of BCL6 function

In Vivo Studies

Pharmacokinetic studies conducted on animal models have provided insights into the bioavailability and efficacy of the compound:

  • Bioavailability : In studies involving Balb/C mice, the compound exhibited a bioavailability of approximately 21% when administered intravenously at a dose of 1 mg/kg .
  • Toxicity Profile : Mice subjected to dosing appeared normal post-administration, indicating a favorable safety profile during initial testing phases.

Case Study 1: BCL6 Inhibition

A study focused on the optimization of compounds for BCL6 inhibition revealed that this compound was effective in disrupting protein-protein interactions critical for BCL6 function. This disruption led to decreased proliferation of DLBCL cells, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another significant study highlighted the compound's ability to inhibit Mycobacterium tuberculosis NDH-2, demonstrating its potential as an antibiotic agent against resistant strains . The compound's effectiveness was evaluated through various assay conditions, confirming its role as an inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with pyrimidine precursors. For example, nucleophilic substitution reactions between 4-morpholinopyrimidine and brominated methanamine intermediates under reflux in aprotic solvents (e.g., DMF or THF) yield the base compound. Acidic workup (e.g., HCl) generates the hydrochloride salt. Reaction temperature (60–80°C) and catalyst choice (e.g., K2_2CO3_3) critically affect yield, with impurities arising from incomplete substitution or over-alkylation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to verify morpholine (δ 3.6–3.8 ppm for N-CH2_2-O) and pyrimidine (δ 8.2–8.5 ppm for aromatic protons) moieties.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H15_{15}N3_3O·HCl).
  • X-ray Crystallography : For crystalline derivatives, monoclinic space groups (e.g., P21_1/c) are common, with hydrogen bonding between the amine and chloride ions observed .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with eluents like CH2_2Cl2_2:MeOH (9:1) to remove unreacted starting materials.
  • Ion-Exchange Chromatography : To separate hydrochloride salts from neutral byproducts .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in in vitro assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for cell-based assays. Solubility can be quantified via UV-Vis spectroscopy in PBS (pH 7.4). Bioavailability studies require logP measurements (e.g., −1.2 to 0.5 for similar morpholine derivatives) and membrane permeability assays (e.g., Caco-2 monolayers) .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Validate compound purity via HPLC (>95%) and LC-MS.
  • Assay Conditions : Standardize buffer pH (morpholine’s pKa_a ~6.5 affects protonation) and incubation time.
  • Target Selectivity : Cross-test against off-target enzymes (e.g., MAO-A/B) to rule out non-specific effects, as seen in LOXL2 inhibitor studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodological Answer :

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance binding to kinase ATP pockets.
  • Morpholine Substitutions : Replace morpholine with piperazine or thiomorpholine to alter steric and electronic profiles.
  • Amine Functionalization : Acylation or alkylation of the methanamine group to modulate lipophilicity .

Q. What advanced analytical techniques are recommended for studying degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions.
  • LC-HRMS : Identify degradation products (e.g., morpholine ring-opening or pyrimidine oxidation).
  • Stability-Indicating Methods : Develop validated HPLC protocols with PDA detection to track degradation kinetics .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl vapor release.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.